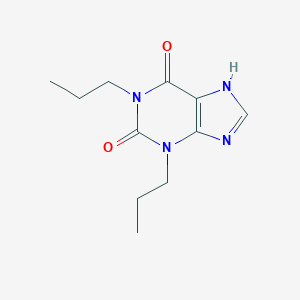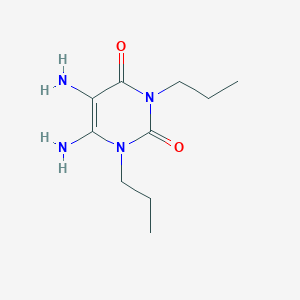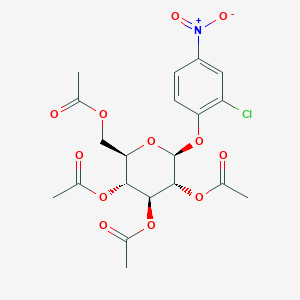
2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
概要
説明
トリス(ベンジル-1,2,3-トリアゾリルメチル)アミン、一般的にはTBTAとして知られているのは、1,2,3-トリアゾール部分を含む第3級アミンです。 この化合物は、銅触媒によるアジド-アルキン環状付加反応(しばしば「クリックケミストリー」と呼ばれる)において広く配位子として使用されています。 TBTAは、銅(I)イオンを安定化する能力で知られており、さまざまな生化学的および化学的用途において重要な成分です .
合成方法
合成経路と反応条件
TBTAは、トリプロパルギルアミンとベンジルアジド間のクリック反応によって合成できます。 この反応は通常、アセトニトリル中で酢酸銅(II)とアスコルビン酸ナトリウムの存在下で行われます。 このプロセスには、以下の手順が含まれます :
- アセトニトリルに酢酸銅(II)を溶解し、明るい青色の溶液が得られるまで撹拌する。
- トリプロパルギルアミンとベンジルアジドを溶液に加える。
- 水に溶解したアスコルビン酸ナトリウムを反応混合物に導入する。
- 混合物を室温で30分間撹拌し、その後45℃で5時間加熱する。
- ベンジルアジドを2回目に添加し、45℃でさらに19時間加熱を続ける。
- 反応混合物を乾燥状態まで濃縮し、抽出と沈殿によって生成物を精製する。
工業生産方法
TBTAの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、自動反応器と連続フローシステムを使用し、製品品質と収率の一貫性を確保します。 反応条件は、効率を最大化し、廃棄物を最小限に抑えるように最適化されています .
化学反応解析
反応の種類
TBTAは、主に銅(I)イオンとの配位反応を起こし、アジド-アルキン環状付加反応を促進する安定な錯体を形成します。 これらの反応は、高い位置選択性と効率性があり、TBTAはクリックケミストリーに最適な配位子となっています .
一般的な試薬と条件
銅(I)イオン: TBTAによって安定化され、酸化と不均化を防ぎます。
アジドとアルキン: クリック反応における反応物です。
アスコルビン酸ナトリウム: 反応系内で銅(I)イオンを生成する還元剤です。
アセトニトリル: 反応のための溶媒です。
主要な生成物
TBTAによって促進されるクリック反応の主要な生成物は、1,2,3-トリアゾール誘導体です。 この生成物は、アジドとアルキンの位置選択的な環状付加によって生成されます .
科学的研究の応用
TBTAは、科学研究において幅広い用途があり、以下を含む:
作用機序
TBTAは、アジド-アルキン環状付加反応の触媒に不可欠な銅(I)イオンを安定化することで効果を発揮します。 この配位子は、銅(I)と錯体を形成し、酸化と不均化を防ぎます。 この安定化により、クリック反応の触媒サイクルが効率的に進行し、1,2,3-トリアゾール誘導体が生成されます .
類似化合物の比較
類似化合物
トリス(3-ヒドロキシプロピル-1,2,3-トリアゾリルメチル)アミン(THPTA): TBTAの水溶性代替品であり、水性クリック反応で使用されます.
トリス(2-カルボキシエチル-1,2,3-トリアゾリルメチル)アミン(TCTA): 同様の安定化特性を持つクリックケミストリーで使用される別の配位子です.
TBTAの独自性
TBTAは、銅(I)イオンを安定化させる高い効率と、水性媒体と有機媒体の両方のさまざまな溶媒における汎用性により、独特です。 このため、特に生体共役体と材料の合成において、多くのクリックケミストリー用途で好ましい配位子となっています .
準備方法
Synthetic Routes and Reaction Conditions
TBTA can be synthesized through the click reaction between tripropargylamine and benzyl azide. The reaction is typically carried out in the presence of copper(II) acetate and sodium ascorbate in acetonitrile. The process involves the following steps :
- Dissolve copper(II) acetate in acetonitrile and stir until a bright blue solution is obtained.
- Add tripropargylamine and benzyl azide to the solution.
- Introduce sodium ascorbate dissolved in water to the reaction mixture.
- Stir the mixture at room temperature for 30 minutes, then heat at 45°C for 5 hours.
- Add a second portion of benzyl azide and continue heating at 45°C for an additional 19 hours.
- Concentrate the reaction mixture to dryness and purify the product through extraction and precipitation.
Industrial Production Methods
Industrial production of TBTA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
TBTA primarily undergoes coordination reactions with copper(I) ions, forming stable complexes that facilitate azide-alkyne cycloaddition reactions. These reactions are highly regioselective and efficient, making TBTA an ideal ligand for click chemistry .
Common Reagents and Conditions
Copper(I) ions: Stabilized by TBTA to prevent oxidation and disproportionation.
Azides and Alkynes: Reactants in the click reaction.
Sodium Ascorbate: Reducing agent to generate copper(I) ions in situ.
Acetonitrile: Solvent for the reaction.
Major Products
The primary product of the click reaction facilitated by TBTA is a 1,2,3-triazole derivative. This product is formed through the regioselective cycloaddition of azides and alkynes .
類似化合物との比較
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble alternative to TBTA, used in aqueous click reactions.
Tris(2-carboxyethyltriazolylmethyl)amine (TCTA): Another ligand used in click chemistry with similar stabilizing properties.
Uniqueness of TBTA
TBTA is unique due to its high efficiency in stabilizing copper(I) ions and its versatility in various solvents, including both aqueous and organic media. This makes it a preferred ligand for many click chemistry applications, particularly in the synthesis of bioconjugates and materials .
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNIUQCWYQOPLO-OUUBHVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


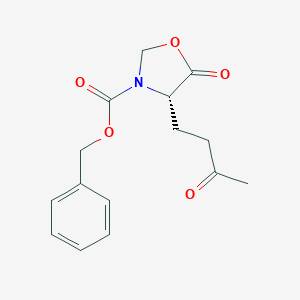

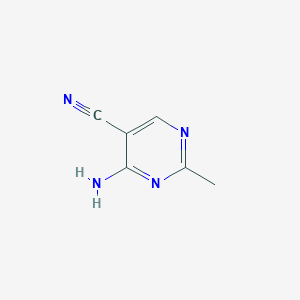



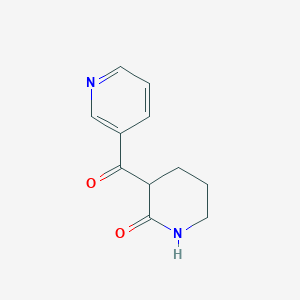
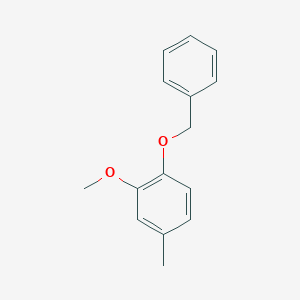
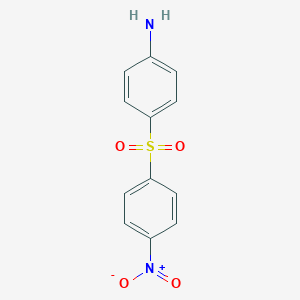
![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)
